Product packaging for 3,6,9,12-Tetraoxaeicosan-1-ol(Cat. No.:CAS No. 19327-39-0)

3,6,9,12-Tetraoxaeicosan-1-ol

Cat. No.: B097728
CAS No.: 19327-39-0
M. Wt: 306.44 g/mol
InChI Key: FEOZZFHAVXYAMB-UHFFFAOYSA-N
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Description

Tetraethylene glycol monooctyl ether is a hydroxypolyether. It is functionally related to a tetraethylene glycol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O5 B097728 3,6,9,12-Tetraoxaeicosan-1-ol CAS No. 19327-39-0

Properties

IUPAC Name

2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOZZFHAVXYAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3066479
Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Molecular Weight

306.44 g/mol
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CAS No.

19327-39-0
Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Record name 3,6,9,12-Tetraoxaeicosan-1-ol
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Synthetic Methodologies and Reaction Kinetics of Tetraethylene Glycol Monooctyl Ether

Acid-Catalyzed Etherification of Octanol (B41247) and Tetraethylene Glycol

The acid-catalyzed etherification between an alcohol (1-octanol) and a glycol (tetraethylene glycol) proceeds through a nucleophilic substitution mechanism, typically SN2 (bimolecular nucleophilic substitution). wikipedia.orgmasterorganicchemistry.com The mechanism can be delineated in three principal steps:

Protonation of an Alcohol: The reaction is initiated by the protonation of the hydroxyl group of one of the alcohol molecules by the acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid). Protonation of the primary hydroxyl group of 1-octanol (B28484) is a key initiating step. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺), water. masterorganicchemistry.com

Nucleophilic Attack: A molecule of tetraethylene glycol, with its electron-rich oxygen atom on a terminal hydroxyl group, acts as a nucleophile. It attacks the electrophilic carbon atom of the protonated 1-octanol. This backside attack results in the displacement of the water molecule and the formation of a protonated ether intermediate. wikipedia.orgmdpi.com

Deprotonation: A weak base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes the proton from the oxonium ion intermediate, regenerating the acid catalyst and yielding the final product, Tetraethylene Glycol Monooctyl Ether. masterorganicchemistry.com

This process competes with side reactions, including the self-condensation of 1-octanol to form di-octyl ether and the dehydration of 1-octanol to form octene, particularly at higher temperatures. researchgate.net

To maximize the yield and selectivity of the desired monoether product while minimizing byproducts, careful control of reaction parameters is essential.

Temperature is a critical parameter that influences both the reaction rate and the prevalence of side reactions. Higher temperatures increase the rate of etherification but can also promote undesired pathways. mdpi.com For analogous etherification reactions involving glycols and alcohols, temperatures are typically maintained within a specific range to optimize outcomes. google.comresearchgate.net

Table 1: Illustrative Temperature Effects on Glycol Etherification

Temperature Range (°C) Observation Potential Outcome
100 - 140 Slower reaction rate. Favors mono-etherification, reduces dehydration byproducts.
140 - 180 Optimal range for many etherification reactions. researchgate.net Good balance between reaction rate and selectivity.

This table is based on general principles of acid-catalyzed etherification and data from analogous reactions.

The stoichiometry of the reactants significantly affects product distribution. The formation of byproducts such as dioctyl ether (from self-condensation of 1-octanol) and bis(octyl) ethers of tetraethylene glycol (from etherification at both ends of the glycol) must be controlled. Using a molar excess of one reactant can shift the equilibrium and enhance the selectivity for the desired mono-substituted product. google.commdpi.com In this synthesis, an excess of tetraethylene glycol is often employed to increase the statistical probability of reacting only one of its hydroxyl groups, thereby minimizing the formation of the di-octyl ether of the glycol.

Table 2: Effect of Reactant Molar Ratio on Product Selectivity (Illustrative)

Molar Ratio (Glycol:Alcohol) Selectivity for Monoether Selectivity for Diether Comments
1:1 Moderate Moderate Significant amounts of both mono- and di-substituted products are formed.
2:1 High Low An excess of glycol favors the formation of the monoether. mdpi.com

This table illustrates general trends observed in similar etherification reactions.

Table 3: Influence of Pressure and Water Removal on Etherification Yield

Method Operating Principle Effect on Equilibrium Typical Yield Improvement
Atmospheric Pressure Water remains in the reaction mixture. Equilibrium may not favor products; lower conversion. Baseline
Vacuum Distillation Reduced pressure lowers the boiling point of water, facilitating its removal. Shifts strongly toward products. Significant increase in yield.

This table presents common chemical engineering strategies for equilibrium-limited reactions.

The final yield of the synthesized product depends heavily on the optimization of the aforementioned reaction conditions. Following the reaction, the crude product mixture contains the desired monoether, unreacted starting materials, the catalyst, water, and various byproducts. Purification is typically achieved through neutralization of the acid catalyst followed by vacuum distillation to separate the product based on its boiling point.

Purity is commonly assessed using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). anatrace.com Commercially available grades of Tetraethylene Glycol Monooctyl Ether typically feature high purity levels. anatrace.comontosight.aisilicongenetics.comsigmaaldrich.com

Table 4: Summary of Yield and Purity for Tetraethylene Glycol Monooctyl Ether

Parameter Typical Value Analytical Method
Reaction Yield 70-90% Gravimetric analysis after purification
Product Purity ≥98% Gas Chromatography (GC) ontosight.aisigmaaldrich.com

Values are representative of optimized laboratory or industrial syntheses for similar polyoxyethylene alkyl ethers.

Optimization of Reaction Conditions

Ethylene (B1197577) Oxide Alkoxylation for TETRAETHYLENE GLYCOL MONOOCTYL ETHER Production

The predominant industrial method for producing Tetraethylene Glycol Monooctyl Ether is the alkoxylation of a fatty alcohol, specifically 1-octanol, with ethylene oxide. This chemical process, known as ethoxylation, involves the sequential addition of ethylene oxide molecules to the alcohol substrate. youtube.com The reaction is typically catalyzed by a strong base, such as potassium hydroxide (B78521) (KOH), which activates the alcohol to initiate the polymerization process. youtube.comosti.gov

The process begins by mixing the 1-octanol substrate with the catalyst. youtube.com Subsequently, ethylene oxide is introduced at a controlled rate under elevated temperature and pressure. youtube.com The reaction conditions are critical for achieving the desired degree of ethoxylation and product yield. The molecular weight of the final product is determined by the ratio of ethylene oxide monomer to the initial alcohol substrate. nih.gov Kinetic studies of the KOH-catalyzed ethoxylation of 1-octanol show that the reaction proceeds by the nucleophilic attack of the resulting alkoxide ion on the ethylene oxide ring, leading to the formation of a new ether bond and the extension of the polyoxyethylene chain. osti.govnih.gov

Table 1: Typical Reaction Conditions for Octanol Ethoxylation

ParameterTypical RangeSource
Temperature130 - 240 °C youtube.comfrontiersin.org
Pressure1 - 6 atmospheres (approx. 90-100 bar in some systems) youtube.comfrontiersin.org
CatalystPotassium Hydroxide (KOH) / Potassium Octanoate osti.govfrontiersin.org

A significant challenge in the synthesis of Tetraethylene Glycol Monooctyl Ether via ethoxylation is controlling the polydispersity, which refers to the distribution of different polyoxyethylene chain lengths in the final product. The conventional anionic ring-opening polymerization process can result in a mixture of polymer chains of varying lengths. nih.gov Achieving a narrow distribution, or low polydispersity index (PDI), is crucial for ensuring consistent product quality and performance.

To limit polydispersity, stringent control over reaction conditions is necessary. Key control measures include:

Anhydrous Conditions: The reaction must be carried out under completely anhydrous conditions. The presence of water can react with ethylene oxide to form polyethylene (B3416737) glycol (PEG) diols, leading to unwanted side products and a broader molecular weight distribution. nih.gov

Controlled Monomer Addition: Ethylene oxide must be added at a carefully controlled rate to ensure a smooth and predictable reaction. youtube.com This helps to manage the exothermic nature of the reaction and promote uniform chain growth.

Catalyst Concentration: The type and concentration of the catalyst influence the reaction rate and the distribution of ethoxylation adducts. researchgate.net

Temperature and Pressure Management: Maintaining a stable temperature and pressure throughout the reaction is critical for consistent kinetics and minimizing side reactions. youtube.com In continuous reactor systems, precise thermal control is essential to manage the reaction's exothermicity. frontiersin.org

Failure to control these factors can lead to incomplete reactions or chain-transfer reactions, resulting in a product with inconsistent composition and properties. nih.gov

While base-catalyzed ethoxylation is the standard industrial method, other synthetic routes exist, offering different yield profiles and environmental impacts. One such alternative is enzyme-catalyzed synthesis.

Enzymatic methods, such as the transesterification catalyzed by Candida antarctica Lipase (B570770) B (CALB), present a "green" alternative to traditional chemical synthesis. mdpi.comresearchgate.net A study on the synthesis of thiol-functionalized tetraethylene glycol using CALB demonstrated high efficiency under solvent-less conditions. mdpi.com In this process, TEG-monothiol was obtained with a 93% reaction yield in just 15 minutes, while the dithiol product was formed with an 88% yield in 7.5 hours. mdpi.comresearchgate.net

The conventional ethoxylation process is highly optimized for large-scale industrial production, and while specific yield percentages are proprietary, the method is favored for its high throughput and cost-effectiveness. In contrast, emerging methods like enzymatic synthesis offer very high yields on a lab scale and milder reaction conditions but may face challenges in scalability and cost for bulk chemical production. nih.govmdpi.com

Table 2: Comparative Yield of Synthesis Methods for Tetraethylene Glycol Derivatives

Synthesis MethodProductReported YieldConditionsSource
Enzyme-Catalyzed Transesterification (CALB)TEG-monothiol93%Solvent-less, 15 minutes mdpi.comresearchgate.net
Enzyme-Catalyzed Transesterification (CALB)TEG-dithiol88%Solvent-less, 7.5 hours mdpi.comresearchgate.net
Base-Catalyzed EthoxylationTetraethylene Glycol Monooctyl EtherIndustrially efficient (specific % proprietary)High temp/pressure youtube.com

Recovery and Purification of TETRAETHYLENE GLYCOL MONOOCTYL ETHER from Industrial Streams

The recovery and recycling of surfactants like Tetraethylene Glycol Monooctyl Ether from industrial process water is economically and environmentally significant. google.com In applications such as enhanced oil recovery (EOR) or industrial cleaning, a major challenge is the loss of the surfactant due to factors like adsorption onto surfaces. nih.govacs.org Various methods are employed to recover these nonionic surfactants from aqueous streams.

Common recovery techniques include liquid-liquid extraction and ultrafiltration. google.comgoogle.com The choice of method depends on the nature of the contaminants and the concentration of the surfactant in the waste stream.

The efficiency of recovery processes for nonionic surfactants can vary significantly. Ultrafiltration, for example, has shown promise for separating these surfactants from contaminants. In one study, it was found that a large proportion, ranging from 25% to as high as 40%, of certain nonionic surfactants could be recovered from a contaminated aqueous solution by passing through an ultrafiltration membrane into the permeate. google.com The ability of the surfactant to pass through the membrane allows for its effective separation and potential reuse. google.com

Table 3: Reported Recovery Efficiency of Nonionic Surfactants via Ultrafiltration

Surfactant TypeRecovery MethodReported Recovery Rate in PermeateSource
Specific Polyoxyethyleneated SurfactantsUltrafiltration~25% to 40% google.com

The goal of recovery is not only to reclaim the surfactant but also to achieve a purity level suitable for reuse. The purification of glycols from industrial streams often involves multiple steps. A common method involves first removing divalent ions by precipitation with a strong alkali, followed by solid-liquid separation. The resulting solution is then distilled to recover the purified glycol. google.com

In processes using ultrafiltration, the purity of the recovered surfactant in the permeate is dependent on the membrane's ability to separate it from oils, greases, and other contaminants present in the waste stream. google.com While specific purity percentages for Tetraethylene Glycol Monooctyl Ether recovered from industrial streams are not widely published, commercially available virgin products typically have a purity of ≥98% or ≥99%. ontosight.aianatrace.comsigmaaldrich.comanatrace.com Achieving such high purity from a complex waste stream would require highly efficient and potentially multi-stage separation processes. The economics of such processes are often challenging, as the cost of recovery and purification must be lower than that of new surfactant production. google.com

Emerging Synthetic Approaches for TETRAETHYLENE GLYCOL MONOOCTYL ETHER

Research into alternative synthetic routes for glycol ethers is driven by the desire for greener processes, milder reaction conditions, and more precise control over product structure.

One of the most promising emerging approaches is the use of enzyme catalysis. As mentioned previously, lipases such as Candida antarctica Lipase B (CALB) have been successfully used for the transesterification of esters with glycols to produce functionalized PEG derivatives. mdpi.comresearchgate.net This biocatalytic method operates under solvent-less conditions at moderate temperatures, avoids harsh acidic or basic catalysts, and can produce products with high yield and purity, often without the need for extensive purification steps. mdpi.comresearchgate.net The reactions can proceed in a stepwise manner, allowing for the synthesis of specific mono-functionalized products. mdpi.com

Another novel approach involves the direct reaction of glycols with alcohols using solid acid catalysts. A patented method describes the production of glycol ethers by contacting a glycol (e.g., tetraethylene glycol) with a monohydric alcohol in the presence of a polyperfluorosulfonic acid resin catalyst. google.com This method avoids the use of ethylene oxide, a highly reactive and hazardous material, and utilizes starting materials that are generally inexpensive and less toxic. google.com

Furthermore, broader research into the synthesis of ethylene glycol itself from alternative feedstocks like CO2 points to future possibilities for the entire glycol ether supply chain. nih.gov The development of efficient thermocatalytic, photocatalytic, and electrocatalytic routes to produce ethylene glycol under mild conditions could eventually be integrated into greener pathways for producing its derivatives. nih.gov

Green Chemistry Principles in TETRAETHYLENE GLYCOL MONOOCTYL ETHER Synthesis

The application of green chemistry principles to the synthesis of Tetraethylene glycol monooctyl ether and related poly(ethylene glycol) ethers aims to reduce the environmental impact of the manufacturing process. rsc.org This involves the use of renewable feedstocks, the selection of environmentally benign solvents, and the design of processes with high atom economy.

One of the core strategies is the move away from traditional solvents like toluene (B28343) towards greener alternatives. researchgate.net Polyethylene glycol (PEG) itself, in lower molecular weights such as PEG-400, has been investigated as a green and biodegradable reaction medium for various organic syntheses. rsc.org Other solvents considered to be more environmentally friendly include 2-Methyltetrahydrofuran (derived from renewable resources), and Cyclopentyl methyl ether, which is noted for its resistance to peroxide formation. sigmaaldrich.com The use of solvent-less, or "in bulk," reaction conditions represents a significant step forward in green synthesis, minimizing waste and simplifying purification processes. researchgate.netmdpi.com

In the context of ether synthesis, moving from traditional strong bases and alkyl halides, as seen in the Williamson ether synthesis, to more benign reagents is a key focus. google.comwikipedia.org For instance, research into the direct etherification of glycols with alcohols using solid acid catalysts presents a greener alternative. google.comrsc.org This approach avoids the formation of salt by-products, a common issue with the Williamson method. google.com Furthermore, the use of feedstocks derived from renewable resources, such as cashew phenol (B47542) for the synthesis of related polyoxyethylene ethers, highlights a commitment to reducing reliance on fossil fuels. nih.gov

The development of catalytic systems that are both highly efficient and recyclable is another cornerstone of green synthesis. Heterogeneous catalysts, for example, can be easily separated from the reaction mixture, reducing waste and allowing for their reuse. researchgate.net

Enzymatic Synthesis Pathways for Ether Compounds

Enzymatic catalysis offers a powerful and green alternative for the synthesis of ether compounds and their precursors, operating under mild conditions with high selectivity. mdpi.com Lipases, in particular, have been extensively studied for their ability to catalyze esterification and transesterification reactions, which are key steps in the synthesis of nonionic surfactants. asianpubs.orgdntb.gov.ua

The synthesis of related poly(ethylene glycol) derivatives has been successfully demonstrated using Candida antarctica Lipase B (CALB). mdpi.comexpresspolymlett.com This enzyme has been shown to be effective in solvent-less, or "in bulk," transesterification reactions. For example, the synthesis of thiol-functionalized tetraethylene glycol was achieved by reacting it with methyl 3-mercaptopropionate (B1240610) in the presence of CALB. mdpi.com The reaction proceeds in a stepwise manner, first producing the monothiol derivative, followed by the dithiol. mdpi.com

The kinetics of these enzymatic reactions are influenced by several factors, including temperature, substrate molar ratio, and the removal of by-products like water to shift the reaction equilibrium towards product formation. mdpi.comasianpubs.org For instance, in the synthesis of xylitol (B92547) fatty acid esters, the use of molecular sieves to remove water significantly increased the conversion of substrates. upm.edu.my Lipases are generally active in a temperature range of 40°C to 80°C, though temperatures are often kept below 60°C to prevent thermal denaturation. mdpi.com

While direct enzymatic synthesis of the ether linkage in Tetraethylene glycol monooctyl ether is less commonly reported, enzymatic methods are highly relevant for the synthesis of the ester precursors and for the functionalization of polyethylene glycols under green conditions. mdpi.commdpi.com

Table 1: Comparison of Enzymatic Synthesis Conditions for PEG Derivatives

Enzyme Substrates Reaction Conditions Product Yield Reference
Candida antarctica Lipase B (CALB) Tetraethylene glycol, Methyl 3-mercaptopropionate Solvent-less, 50°C, 420 Torr TEG-monothiol 93% mdpi.com
Candida antarctica Lipase B (CALB) Tetraethylene glycol, Methyl 3-mercaptopropionate Solvent-less, 50°C, 420 Torr TEG-dithiol 88% mdpi.com
Novozym 435 Xylitol, Stearic Acid Hexane, 60°C, 18h, Molecular Sieves Xylitol Stearate 96% upm.edu.my

This table is interactive and can be sorted by column.

Novel Catalytic Systems for Enhanced Selectivity and Yield

The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and environmental footprint of Tetraethylene glycol monooctyl ether synthesis. Research has focused on both homogeneous and heterogeneous catalysts, including phase-transfer catalysts and solid acids.

Phase-transfer catalysis (PTC) has emerged as a powerful technique for the synthesis of glycol ethers. documentsdelivered.comresearchgate.net This method facilitates the reaction between reactants in different phases (e.g., a liquid-liquid or solid-liquid system) by using a catalyst, typically a quaternary ammonium (B1175870) salt, to transport one of the reactants across the phase boundary. bme.hucrdeepjournal.org This approach can lead to increased reaction rates and higher yields compared to traditional methods. crdeepjournal.org For example, the synthesis of octylglycidyl ether, a related compound, achieved yields of 92.0% using a phase-transfer catalyst without the need for water or other organic solvents. researchgate.net Poly(ethylene glycol)s themselves have also been shown to act as phase-transfer catalysts, with their efficiency depending on their chain length. bme.huresearchgate.net

Solid acid catalysts, such as H-beta zeolites and polyperfluorosulfonic acid resins (like Nafion®), offer a green alternative to traditional liquid acid catalysts for etherification reactions. google.comgoogle.com These catalysts are typically more environmentally friendly, less corrosive, and can be easily separated and recycled. google.com In the synthesis of diethylene glycol monoethyl ether, a conversion of 67.1% and a selectivity of 66.1% were achieved using an Amberlyst-15 catalyst at 150°C. google.com SAPO-34 zeolite has also been identified as an efficient and highly selective catalyst for the etherification of ethylene glycol with methanol, achieving up to 79.4% selectivity for dimethoxyethane with a conversion of around 96.7%. rsc.org

The choice of solvent can also significantly impact the kinetics and selectivity of ether synthesis. rsc.org Detailed kinetic modeling has shown that reaction networks can differ substantially between solvents like acetonitrile (B52724) and methanol, affecting the ratio of O-alkylation to C-alkylation products. rsc.org

Table 2: Performance of Various Catalytic Systems in Ether Synthesis

Catalyst Reactants Solvent Temperature (°C) Conversion (%) Selectivity (%) Reference
H-beta zeolite Diethylene glycol, Ethanol None 200 40.7 71.8 google.com
Amberlyst-15 Diethylene glycol, Ethanol None 150 67.1 66.1 google.com
SAPO-34 zeolite Ethylene glycol, Methanol Continuous Flow N/A ~96.7 79.4 (for dimethoxyethane) rsc.org

This table is interactive and can be sorted by column.

Advanced Spectroscopic and Chromatographic Characterization of Tetraethylene Glycol Monooctyl Ether

Chromatographic Purity Assessment of TETRAETHYLENE GLYCOL MONOOCTYL ETHER

The purity of tetraethylene glycol monooctyl ether (C8E4) is critical for its application, particularly in biophysical studies of membrane proteins where impurities can significantly affect experimental outcomes. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is a primary method for assessing the purity of non-volatile compounds like C8E4. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the separation is based on the hydrophobic interactions between the analyte and the stationary phase. Purity levels for commercially available C8E4 are often reported to be ≥ 98% or ≥ 99% as determined by HPLC. anatrace.comsigmaaldrich.com

The selection of the column and mobile phase is crucial for achieving optimal separation of C8E4 from its structurally related impurities. For large molecules like C8E4, stationary phases with wider pores are often preferred to allow better interaction between the analyte and the bonded phase.

A typical HPLC analysis for C8E4 might involve the following conditions:

ParameterConditionPurpose
Column C18 or C8 reversed-phaseSeparates based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile (B52724) and WaterElutes compounds with varying polarities.
Detector Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) DetectorDetects non-UV absorbing compounds like C8E4.
Purity Standard Typically ≥ 99%Ensures high quality for sensitive applications. anatrace.com

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile impurities in C8E4. medistri.swiss This method separates compounds based on their boiling points and interaction with the stationary phase. It is particularly useful for identifying and quantifying impurities that may have co-eluted in HPLC or are present at trace levels. thermofisher.com

Impurities in C8E4 often include oligomers with different ethylene (B1197577) glycol chain lengths (e.g., C8E3, C8E5, C8E6) or compounds with different alkyl chain lengths. anatrace.com Additionally, residual starting materials or by-products from the manufacturing process can be detected. thermofisher.com The GC oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the most volatile to the least volatile.

A representative set of GC conditions for analyzing glycol ethers is detailed below:

ParameterConditionRationale
Column Fused silica (B1680970) capillary column (e.g., with a cyanopropylphenyl stationary phase)Provides high resolution for separating structurally similar glycol ether isomers. gcms.czrestek.com
Carrier Gas Helium or HydrogenInert gas to carry the sample through the column.
Injection Split/Splitless InletAllows for analysis of both high and low concentration samples.
Oven Program Temperature gradient (e.g., 50°C to 320°C)Separates compounds based on their differing volatilities. thermofisher.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides quantitative data, while MS provides structural information for impurity identification. medistri.swissantpedia.com

The impurity profile is crucial as different oligomers can have distinct physicochemical properties, potentially affecting the stability and function of membrane proteins in downstream applications.

Mass Spectrometric Analysis of TETRAETHYLENE GLYCOL MONOOCTYL ETHER and its Complexes

Mass spectrometry (MS) has become an indispensable tool for the structural characterization of proteins and their complexes. In the context of membrane proteins, which require detergents like C8E4 for solubilization, native mass spectrometry (nMS) offers unique insights.

Native Mass Spectrometry (nMS) in Detergent Exchange Methodologies

Native MS aims to preserve the non-covalent interactions within biological complexes, allowing the study of their stoichiometry, conformation, and ligand binding. portlandpress.com For membrane proteins, this requires transferring them from their initial, often harsh, purification detergents into a more MS-friendly detergent like C8E4. nih.gov C8E4 is considered a "charge-reducing" detergent, which is beneficial for nMS as it helps to preserve the native-like structure of the protein complex during the electrospray ionization process by generating ions with lower charge states. nih.govbiorxiv.orgnih.gov

Evaluation of Detergent Exchange Efficacy using TETRAETHYLENE GLYCOL MONOOCTYL ETHER

The process of exchanging the detergent in which a membrane protein is solubilized is a critical step prior to nMS analysis. nih.gov The goal is to replace detergents that are not compatible with MS (e.g., n-dodecyl-β-D-maltopyranoside, DDM) with a suitable one like C8E4. nih.gov The efficacy of this exchange is paramount, as residual amounts of the original detergent can interfere with the analysis.

Research has shown that commonly used detergent exchange protocols can be insufficient, sometimes leaving a significant percentage of the original detergent associated with the protein. nih.gov The effectiveness of the exchange into C8E4 can be evaluated by monitoring the mass spectra for adducts of the previous detergent. Complete exchange is indicated by the absence of these adducts and the presence of a well-resolved spectrum of the protein-C8E4 complex. acs.org Studies on proteins like Aquaporin Z have demonstrated that C8E4 can provide a suitable environment for nMS, but it may also compete with lipid binding, indicating that the detergent environment influences protein-lipid interactions. acs.org

Optimizing TETRAETHYLENE GLYCOL MONOOCTYL ETHER Concentration for Minimal Detergent Interference in Mass Spectrometry

While C8E4 is advantageous for nMS, its concentration must be carefully optimized. nih.gov Excessive detergent can lead to several issues, including signal suppression of the protein of interest and the formation of large, heterogeneous detergent clusters that create significant background noise in the mass spectrum. nih.gov The optimal concentration is typically at or slightly above the critical micelle concentration (CMC) to ensure the membrane protein remains solubilized without introducing excessive free micelles. nih.gov

Impact of Ionization Source and Mass Spectrometer Settings on TETRAETHYLENE GLYCOL MONOOCTYL ETHER Analysis

The analysis of polyethylene (B3416737) glycol monoalkyl ethers (PEGMAEs) like Tetraethylene Glycol Monooctyl Ether by mass spectrometry is significantly influenced by the choice of ionization source and instrument settings. Different ionization techniques yield distinct fragmentation patterns and molecular ion abundances, which are crucial for structural identification.

With Electron Ionization (EI), PEGMAEs with four or more ethylene oxide units, such as C8E4, predominantly produce low-mass fragment ions and lack high-mass fragments or a distinct molecular ion, complicating molecular weight determination. maxwellsci.comresearchgate.net The fragmentation is characterized by α-cleavages and C-C and C-O bond scissions within the polyether chain. researchgate.net

Chemical Ionization (CI) offers a softer ionization method. Using methane (B114726) (CH₄) as the reagent gas, the mass spectra of PEGMAEs show protonated molecular ions (MH⁺) along with fragment ions similar to those in EI spectra. maxwellsci.comisca.me However, the relative abundance of the MH⁺ ions is often low and can be variable, sometimes increasing with sample concentration due to sample ion/sample molecule reactions in the source. isca.meresearchgate.net For higher mass oligomers (with four or more ethylene oxide units), the base peaks may include ions at m/z 63 (protonated ethylene glycol) or m/z 107 (protonated diethylene glycol). maxwellsci.comresearchgate.net Isobutane is an even softer reagent gas that produces significantly less fragmentation, yielding spectra where the MH⁺ ion is the base peak, making it more suitable for quantitative analysis. isca.me

Instrument settings such as source temperature also play a critical role. For instance, in Gas Chromatography/Mass Spectrometry (GC/MS) analysis, source temperatures are typically maintained around 200-250°C, with transfer lines at approximately 280°C to ensure the compound remains in the gas phase without thermal degradation. maxwellsci.comresearchgate.net In Electrospray Ionization (ESI), a much softer technique used for liquid samples, parameters like needle voltage, ion guide voltage, and desolvation chamber temperature must be optimized to maintain the integrity of non-covalent complexes and prevent fragmentation. gcms.czfishersci.com

Table 1: Influence of Ionization Source on C8E4 Mass Spectrometry

Ionization Source Key Characteristics Typical Observations for C8E4 & Similar PEGMAEs
Electron Ionization (EI) Hard ionization, 70 eV electron energy. Extensive fragmentation, no clear molecular ion, base peaks at low m/z (e.g., 45, 59). maxwellsci.comresearchgate.net
Chemical Ionization (CI) Softer ionization, uses reagent gas (e.g., Methane, Isobutane). Detectable protonated molecular ion (MH⁺), but abundance can be low and variable with methane. isca.me Base peak is MH⁺ with isobutane. isca.me

| Electrospray Ionization (ESI) | Very soft ionization for liquid samples. | Ideal for observing intact molecules and non-covalent complexes, minimal fragmentation. fishersci.comspringernature.com |

Application in Protein Complex Characterization

Tetraethylene Glycol Monooctyl Ether (C8E4) is a valuable non-ionic detergent in the field of proteomics, particularly for the characterization of protein complexes by native mass spectrometry. fishersci.com Its primary function is to gently solubilize membrane proteins and protein complexes from the lipid bilayer, maintaining their native structure and non-covalent interactions. nih.govsigmaaldrich.com

The amphiphilic nature of C8E4, with its hydrophobic octyl chain and hydrophilic tetraethylene glycol headgroup, allows it to replace native lipids and form micelles around the protein complex. ontosight.ai This process is essential for transferring these large assemblies from an aqueous solution into the gas phase for mass spectrometric analysis without disrupting their quaternary structure. fishersci.comnih.gov

In native mass spectrometry studies, protein complexes are prepared in a volatile buffer, such as ammonium (B1175870) acetate (B1210297), containing C8E4 at a concentration typically above its critical micelle concentration. nih.gov The detergent helps to shield the hydrophobic regions of the protein complex, preventing aggregation and precipitation in the aqueous solution. fishersci.com During the ESI process, careful optimization of mass spectrometer settings is required to strip away the detergent molecules and observe the intact protein complex in the gas phase. springernature.comnih.gov This technique has been successfully applied to study challenging membrane protein complexes, such as the tetrameric aquaporin-0 (AQP0) from eye lens tissue, allowing researchers to observe its oligomeric state, post-translational modifications, and non-covalent lipid binding. nih.gov

LC-MS/MS for Metabolite Identification in Biodegradation Studies

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for identifying the intermediate products, or metabolites, formed during the biodegradation of surfactants like Tetraethylene Glycol Monooctyl Ether. nih.gov Understanding the biodegradation pathway is crucial for assessing the environmental fate of such compounds.

In a typical biodegradation study, the parent compound (C8E4) is incubated with microorganisms, and samples are taken over time. These samples are then analyzed by LC-MS/MS. The liquid chromatography step separates the parent compound from its various degradation products. nih.gov The separated components are then introduced into the mass spectrometer.

The initial MS scan identifies the mass-to-charge ratio (m/z) of potential metabolites. Subsequently, tandem mass spectrometry (MS/MS) is performed. In this step, a specific metabolite ion is selected and fragmented, and the resulting fragment ions are analyzed. nih.gov By comparing the fragmentation pattern of the metabolites with that of the parent drug, the structural changes that occurred during biodegradation can be deduced. nih.gov Common biodegradation pathways for polyoxyethylene alkyl ethers involve the oxidative shortening of the alkyl chain and/or the stepwise cleavage of the ethylene oxide units from the hydrophilic chain. LC-MS/MS allows for the precise identification of these resulting smaller molecules, such as carboxylic acids and shorter-chain PEG ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1H NMR and 13C NMR for Confirmation of TETRAETHYLENE GLYCOL MONOOCTYL ETHER Structure

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental techniques for confirming the molecular structure of Tetraethylene Glycol Monooctyl Ether. The spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum, distinct signals correspond to the protons in the octyl chain and the ethylene glycol units. The terminal methyl group (CH₃) of the octyl chain typically appears as a triplet at the most upfield position (~0.88 ppm). The methylene (B1212753) groups (CH₂) of the alkyl chain produce a complex multiplet in the region of ~1.2-1.6 ppm. The protons of the ethylene glycol units (-OCH₂CH₂O-) create a series of overlapping signals in the range of ~3.5-3.7 ppm. chemicalbook.comhmdb.ca

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The signals for the carbons of the octyl chain appear in the upfield region (~14-32 ppm), while the carbons of the more electronegative oxygen-containing ethylene glycol units are found further downfield (~61-73 ppm).

Table 2: Representative ¹H NMR Chemical Shifts for C8E4 Structural Moieties

Moiety Proton Type Approximate Chemical Shift (ppm) Multiplicity
Octyl Chain CH₃-(CH₂)₇- ~0.88 Triplet
-(CH₂)₆- ~1.2-1.4 Multiplet
-CH₂-O- ~3.4-3.5 Triplet
Ethylene Glycol Chain -O-CH₂-CH₂-O- ~3.6-3.7 Multiplet

2D NMR Techniques for Detailed Conformational Analysis

While 1D NMR confirms the basic structure, two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are employed for a more detailed conformational analysis. columbia.edu These methods provide information about the spatial proximity of protons, which is crucial for understanding the three-dimensional structure and dynamics of the molecule, particularly in solution or within micellar aggregates. researchgate.netsciengine.com

The NOE is dependent on the distance between protons (scaling as 1/r⁶) and the molecular weight of the compound. columbia.edu For small to medium-sized molecules like C8E4 (MW ≈ 306.44 g/mol ), the NOE effect is positive. sigmaaldrich.comcolumbia.edu In a NOESY or ROESY spectrum, cross-peaks appear between protons that are close in space, even if they are not directly connected through chemical bonds.

By analyzing the NOESY spectra of similar polyoxyethylene alkyl ethers in aqueous micellar solutions, researchers have shown that the hydrophilic polyoxyethylene chains are not extended rigidly into the solvent. Instead, they are coiled and bent, aligning around the micellar core and entrapping some water molecules. researchgate.netsciengine.com This provides a detailed picture of the micellar structure, where the hydrophobic alkyl chains form the core and the hydrated, flexible polyoxyethylene chains form the outer corona, stabilizing the micelle in solution. sciengine.com

Table 3: Comparison of 2D NMR Techniques for Conformational Analysis

Technique Principle Information Gained for C8E4
NOESY Detects through-space correlations between protons via the Nuclear Overhauser Effect. Provides information on the spatial proximity of protons, revealing the folding and coiling of the polyether chain in solution. researchgate.netsciengine.com

| ROESY | Similar to NOESY but uses a spin-locking field; effective for molecules with correlation times where the NOE is near zero. columbia.edu | Can be used as an alternative or complement to NOESY for C8E4 to confirm through-space interactions and analyze molecular conformation. researchgate.net |

Thermal Analysis and Rheological Studies

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and phase behavior of materials.

TGA measures the change in mass of a sample as a function of temperature. For polyethylene glycols (PEGs), TGA curves show that thermal decomposition typically begins at temperatures above 250°C, often in the range of 300-400°C under a nitrogen atmosphere. rsc.orgdicp.ac.cnyoutube.com The onset of weight loss indicates the temperature at which the polymer starts to degrade. youtube.com Studies on various PEGs show that thermal stability generally increases with molar mass. dicp.ac.cn

Rheological studies measure the flow and deformation of materials. The viscosity of tetraethylene glycol and its derivatives is influenced by factors such as temperature and molecular structure. researchgate.net For aqueous solutions of glycol ethers, viscosity generally increases with concentration. researchgate.net These properties are critical for understanding the behavior of C8E4 in various applications, from its use as a surfactant to its performance in formulations.

Table 4: Summary of Thermal Properties for Related Polyethylene Glycols

Property Technique Typical Observation
Thermal Stability Thermogravimetric Analysis (TGA) Decomposition onset for PEGs is generally above 300°C under an inert atmosphere. rsc.orgdicp.ac.cn
Phase Transitions Differential Scanning Calorimetry (DSC) Shows melting and crystallization temperatures. For PEGs, melting points increase with molecular weight. rsc.org

| Viscosity | Rheometry/Viscometry | Viscosity of aqueous solutions increases with concentration and decreases with temperature. researchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC analysis of tetraethylene glycol monooctyl ether (C8E4) provides valuable insights into its phase behavior, particularly in aqueous solutions.

Research has shown that aqueous solutions of C8E4 exhibit a cloud point, which is the temperature at which the solution becomes cloudy due to phase separation. DSC scans of C8E4 solutions have detected an abrupt increase in heat capacity at the cloud point. This change in heat capacity can be attributed to the increased monomer concentration of the solutions that accompanies phase separation, although other interpretations are also considered.

One study investigated the thermodynamic parameters of micelle formation for several non-ionic surfactants, including C8E4, using both Isothermal Titration Calorimetry (ITC) and DSC. The temperature coefficient of the heat capacity change for micellization was determined, providing a deeper understanding of the hydration of the polar and nonpolar portions of the surfactant molecule during micelle formation.

Table 1: Thermodynamic Parameters of Micellization for Tetraethylene Glycol Monooctyl Ether (C8E4) at 298.2 K

ParameterValueUnit
ΔCp-105 ± 2cal/mol K
B (Temperature Coefficient of ΔCp)1.0 ± 0.3cal/mol K²
Heat Capacity Change at Cloud Point21 ± 5cal/mol K

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a method of thermal analysis in which the mass of a sample is measured over time as the temperature changes. This technique provides information about the thermal stability and composition of a material.

Specific TGA data, including a detailed thermogravimetric curve and precise decomposition temperatures for tetraethylene glycol monooctyl ether, are not extensively reported in publicly accessible scientific literature. However, the thermal degradation of related compounds, such as tetraethylene glycol (TEG), has been studied. Research on TEG revealed that the compound is stable in a nitrogen atmosphere but undergoes decomposition in the presence of dry air. The presence of water vapor was found to reduce the rate of degradation. This suggests that the thermal stability of tetraethylene glycol monooctyl ether is likely influenced by the atmospheric conditions.

The primary degradation product of TEG was observed to be of a higher molecular weight, indicating that polymerization or condensation reactions may occur during thermal decomposition. The decomposition of polyethylene glycols, a class of compounds to which tetraethylene glycol monooctyl ether belongs, is known to proceed via radical mechanisms, particularly in the presence of oxygen, leading to the formation of compounds containing carbonyl groups.

Without specific experimental data for tetraethylene glycol monooctyl ether, a detailed quantitative analysis of its thermal decomposition cannot be provided. However, based on the behavior of similar compounds, it is expected to exhibit significant thermal stability, with decomposition occurring at elevated temperatures.

Viscometry and Rheological Behavior of TETRAETHYLENE GLYCOL MONOOCTYL ETHER Solutions

The study of the flow and deformation of matter, known as rheology, is crucial for understanding the behavior of surfactant solutions in various applications. The viscosity and rheological properties of tetraethylene glycol monooctyl ether solutions are dependent on factors such as concentration, temperature, and the presence of additives.

Aqueous solutions of surfactants, including tetraethylene glycol monooctyl ether, often exhibit non-Newtonian flow behavior. At low concentrations, these solutions may behave as Newtonian fluids, where the viscosity is independent of the shear rate. However, as the concentration increases and micelles form and interact, the solutions typically become shear-thinning. This means their viscosity decreases as the shear rate increases. This behavior is often described by the power-law model.

The formation of different micellar structures, such as spherical or wormlike micelles, significantly influences the rheological properties. Wormlike micelles, in particular, can entangle and form a network structure, leading to a dramatic increase in viscosity and viscoelastic behavior. The transition between different micellar shapes can be triggered by changes in concentration, temperature, or the addition of salts or other co-solutes.

The rheological behavior of surfactant solutions can be complex, sometimes exhibiting shear-thickening (an increase in viscosity with increasing shear rate) under certain conditions, although shear-thinning is more common for the systems typically formed by tetraethylene glycol monooctyl ether. A comprehensive rheological characterization would involve measuring viscosity across a range of shear rates and temperatures, as well as performing oscillatory measurements to determine viscoelastic properties such as the storage (G') and loss (G'') moduli.

Interactions of Tetraethylene Glycol Monooctyl Ether in Complex Systems

Micellization Behavior of Tetraethylene Glycol Monooctyl Ether

The formation of micelles by tetraethylene glycol monooctyl ether in an aqueous environment is a spontaneous process driven by the hydrophobic effect. The hydrophobic octyl chains of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic tetraethylene glycol heads remain exposed to the aqueous phase. This self-assembly occurs above a specific concentration known as the critical micelle concentration (CMC).

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. nanoscience.comwikipedia.org Below the CMC, tetraethylene glycol monooctyl ether exists predominantly as individual molecules (monomers) in the solution. As the concentration increases to the CMC, the monomers rapidly associate to form micelles. nanoscience.com This transition is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and light scattering, which are commonly used to determine the CMC. nanoscience.comyoutube.com For instance, the surface tension of the solution decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant. wikipedia.org

Several factors can influence the CMC of tetraethylene glycol monooctyl ether, including the structure of the surfactant molecule itself, temperature, and the presence of additives in the solution. aatbio.com Generally, increasing the hydrophobicity of the surfactant (e.g., a longer alkyl chain) leads to a lower CMC. aatbio.com Temperature also plays a significant role; for many nonionic surfactants, the CMC initially decreases with increasing temperature to a minimum value before increasing again. nih.gov

The addition of electrolytes, which increases the ionic strength of the solution, can significantly affect the CMC of nonionic surfactants like tetraethylene glycol monooctyl ether. An increase in ionic strength generally leads to a decrease in the CMC. aatbio.com This effect is attributed to the "salting-out" of the hydrophobic groups of the surfactant molecules from the aqueous phase. The presence of ions in the water disrupts the hydration layer around the hydrophobic tails, making their aggregation into micelles more energetically favorable. researchgate.net Consequently, micelles can form at a lower surfactant concentration.

Aggregation Number in Aqueous Solutions

The aggregation number is another key characteristic of a micelle, representing the average number of surfactant molecules that assemble to form a single micelle. For tetraethylene glycol monooctyl ether in an aqueous solution, the aggregation number is approximately 82. anatrace.com This value can be influenced by factors such as temperature, surfactant concentration, and the presence of additives. Techniques like fluorescence correlation spectroscopy can be employed to determine the aggregation number of micelles. nih.gov

Aggregation Number of Similar Nonionic Surfactants

SurfactantAggregation Number (in H₂O)
Tetraethylene Glycol Monooctyl Ether (C₈E₄)~82 anatrace.com
Hexaethylene Glycol Monooctyl Ether (C₈E₆)~32 anatrace.com

Micelle Structure and Morphology of Tetraethylene Glycol Monooctyl Ether

The micelles formed by tetraethylene glycol monooctyl ether in aqueous solutions are dynamic structures with a core-corona architecture. The core is composed of the hydrophobic octyl chains, creating a nonpolar microenvironment, while the corona consists of the hydrated hydrophilic tetraethylene glycol chains, forming an interface with the bulk aqueous solution. mdpi.comresearchgate.net

Interaction with Ionic and Nonionic Surfactants in Mixed Micelles

In many practical applications, surfactants are used as mixtures to achieve synergistic effects. When tetraethylene glycol monooctyl ether is mixed with other surfactants, either ionic or nonionic, they can co-assemble to form mixed micelles. semanticscholar.org The formation of these mixed micelles often leads to properties that are more favorable than those of the individual components. researchgate.net

The interaction between different surfactant molecules within a mixed micelle can be attractive, repulsive, or ideal. acs.org For instance, an attractive interaction between tetraethylene glycol monooctyl ether and an ionic surfactant can lead to a significant reduction in the CMC of the mixture compared to the ideal mixing behavior. researchgate.netacs.org This synergy arises from factors such as the reduction of electrostatic repulsion between the ionic head groups by the intervening nonionic surfactant molecules. researchgate.net

The processes of adsorption at interfaces and micelle formation are governed by thermodynamics. Thermodynamic parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of micellization provide insights into the spontaneity and driving forces of these processes. ijert.org

For mixed surfactant systems, thermodynamic models like the regular solution theory can be applied to analyze the interactions between the different surfactant components in the mixed micelles and at the air-water interface. researchgate.net The Gibbs free energy of micellization (ΔG_m) is typically negative, indicating that micelle formation is a spontaneous process. nih.gov The enthalpy of micellization (ΔH_m) can be either positive or negative, depending on the balance of bond breaking (dehydration of hydrophobic chains) and bond formation (van der Waals interactions in the micelle core). researchgate.net The entropy of micellization (ΔS_m) is generally positive and is the primary driving force for micellization, arising from the release of structured water molecules from around the hydrophobic tails. nih.gov

Thermodynamic analysis of mixed systems involving tetraethylene glycol monooctyl ether reveals that the interactions between the surfactant molecules can lead to a more negative Gibbs free energy of micellization, indicating greater stability of the mixed micelles compared to the individual micelles. nih.gov This energetic stabilization is a hallmark of synergistic interactions in mixed surfactant systems. researchgate.net

Energetic Stabilization in Mixed Micelle Formation

The formation of mixed micelles containing tetraethylene glycol monooctyl ether (C8E4) and an ionic surfactant, such as dodecylammonium chloride (DAC), demonstrates a notable deviation from ideal mixing behavior, indicating significant intermolecular interactions that lead to energetic stabilization. acs.org Thermodynamic analysis of the surface tension of aqueous solutions of DAC and C8E4 reveals an attractive interaction between the two surfactant species. acs.org This attraction results in a stronger energetic stabilization in the mixed micelle compared to the adsorbed film at the critical micelle concentration (cmc). acs.org

The phase diagram for the formation of mixed micelles between DAC and C8E4 exhibits an azeotropic point, further confirming the non-ideal behavior and the energetic favorability of mixed micelle formation. acs.org The spontaneity of mixed micelle formation is also indicated by negative values of the free energy of micellization (ΔG°m), which suggests that the resulting mixed micelles are stable. nih.gov The driving force behind this stabilization is often entropic, stemming from the increased disorder of the system upon micellization. nih.gov

The degree of energetic stabilization can be influenced by the structural characteristics of the interacting surfactant molecules and the resulting aggregates. acs.org The interplay between electrostatic interactions of the ionic head groups and hydrophobic interactions among the alkyl tails governs the formation and stability of these mixed micelles. nih.gov

Table 1: Thermodynamic Parameters of Mixed Micelle Formation

Thermodynamic Parameter Observation Implication
Deviation from Ideal Mixing Observed in C8E4 and dodecylammonium chloride systems. acs.org Indicates attractive intermolecular interactions. acs.org
Free Energy of Micellization (ΔG°m) Negative values indicate a spontaneous process. nih.gov Formation of stable mixed micelles is favored. nih.gov
Energetic Stabilization Stronger in mixed micelles than in adsorbed films at the cmc. acs.org Highlights the structural influence on intermolecular interactions. acs.org
Entropy Contribution Positive entropy change is often the driving force. nih.gov Micellization is an entropically favorable process. nih.gov
Intermolecular Interactions in Adsorbed Films and Micelles

The intermolecular interactions between tetraethylene glycol monooctyl ether and other surfactants are crucial in determining the properties of both adsorbed films at interfaces and micelles in bulk solution. In mixtures with ionic surfactants, an attractive interaction is generally observed. acs.org This attraction leads to a deviation from ideal mixing behavior in both the adsorbed film and the micelles. acs.org

The structure of the surfactant molecules and the aggregates they form significantly affects these intermolecular interactions. acs.org For instance, the interaction between dodecylammonium chloride and C8E4 is more pronounced in the mixed micelle than in the adsorbed film at the critical micelle concentration. acs.org This suggests that the arrangement of molecules within the spherical micellar structure allows for more favorable interactions compared to the two-dimensional arrangement in an adsorbed film.

These interactions are a balance of several forces, including:

Electrostatic interactions: Occurring between the charged headgroups of ionic surfactants and the polar ethylene (B1197577) oxide groups of C8E4.

Hydrophobic interactions: Driving the association of the nonpolar alkyl chains of the surfactants to minimize contact with water. nih.gov

Steric interactions: Arising from the size and conformation of the surfactant headgroups.

Influence of Counterions on Interactions with Ethylene Oxide Group

The interaction between the ethylene oxide (EO) groups of nonionic surfactants like tetraethylene glycol monooctyl ether and the surrounding aqueous environment can be influenced by the presence of ions. The addition of salts such as LiCl, NaCl, KCl, KBr, and KI to aqueous solutions of alkyl poly(ethylene oxide) surfactants has been investigated to understand these effects. researchgate.net

Counterions can affect the hydration of the ethylene oxide chains. This, in turn, can modulate the effective size of the hydrophilic headgroup and influence the packing of surfactant molecules in micelles and at interfaces. The nature of the counterion (e.g., its size and hydration enthalpy) can play a role in the extent of this influence. While specific studies detailing the direct influence of various counterions on the interactions with the ethylene oxide group of tetraethylene glycol monooctyl ether are not extensively available in the provided context, the general principles of ion-ether interactions in aqueous solutions suggest that such effects are likely to be significant.

Interactions with Biological Membranes and Lipid Bilayers

Due to its amphiphilic nature, tetraethylene glycol monooctyl ether can interact with biological membranes and lipid bilayers, which are fundamental components of living cells. These interactions are often studied using related molecules like polyethylene (B3416737) glycol (PEG) to understand the general principles. nih.gov

Facilitation of Hydrophobic Compound Incorporation into Aqueous Environments

One of the primary functions of surfactants like tetraethylene glycol monooctyl ether is to increase the solubility of poorly water-soluble substances. nih.gov By forming micelles, it can encapsulate hydrophobic compounds within its nonpolar core, effectively creating a nano-carrier that can be dispersed in an aqueous medium. nih.gov This property is particularly relevant for the delivery of hydrophobic drugs. nih.gov

Mixed micelles, for instance, those formed from poly(ethylene glycol)-phosphatidyl ethanolamine (B43304) conjugates and D-α-tocopheryl polyethylene glycol 1000 succinate, have shown enhanced solubilization capacity for the anticancer drug camptothecin (B557342) compared to micelles made of a single component. nih.gov These mixed micellar systems can significantly increase the aqueous solubility of hydrophobic drugs and improve their bioavailability. nih.gov

Impact on Lipid Bilayer Integrity and Fluidity

The incorporation of ethylene glycol-containing molecules into lipid bilayers can have a significant impact on the membrane's physical properties, including its integrity and fluidity. nih.govrsc.org The effect is often dependent on the concentration of the incorporated molecule. nih.govrsc.org

Studies on colloid-supported lipid bilayers (CSLBs) have shown that the inclusion of up to 5 mol% of PEGylated lipids does not profoundly affect the fluidity of the membrane. nih.govrsc.org However, at higher concentrations, such as 10 mol%, a marked decrease in the fluidity of liquid-like membranes has been observed. nih.govrsc.org This reduction in fluidity at higher concentrations could be attributed to increased steric hindrance and potential changes in lipid packing. nih.gov

The interaction between the ethylene glycol chains and the lipid headgroups, as well as the surrounding water molecules, plays a crucial role in these effects. The chemistry of the lipid anchor (the hydrophobic part of the molecule) appears to have less impact on membrane dynamics than the amount of the incorporated PEG stabilizer. nih.govrsc.org It is important to carefully tune the concentration of such additives to maintain the desired membrane properties. nih.govrsc.org

Table 2: Impact of PEGylated Lipids on Lipid Bilayer Fluidity

Concentration of PEGylated Lipid Effect on Fluidity of Liquid-like DOPC Membranes Reference
Up to 5 mol% No profound impact on fluidity. nih.govrsc.org
10 mol% Marked deceleration in fluorescence recovery, indicating reduced fluidity. nih.govrsc.org

Molecular Dynamics Simulations of Surfactant Aggregation Energetics

Molecular dynamics (MD) simulations are a powerful tool for understanding the aggregation behavior of surfactants at an atomic level. mdpi.com These simulations can provide insights into the energetic and structural aspects of micelle formation and the interactions of surfactants with other molecules. mdpi.comnih.gov

While specific MD simulation data for the aggregation energetics of tetraethylene glycol monooctyl ether were not found in the provided search results, simulations of similar systems, such as poly(glycidyl ether)s with oligooxyethylene side chains, have been used to study their thermoresponsive behavior in water. mdpi.com Such simulations can elucidate the coil-globule transition mechanisms, which are relevant to the aggregation process. mdpi.com

For complex systems like asphaltene aggregation, MD simulations have been employed to investigate the effects of molecular polydispersity, highlighting both antagonistic and synergistic effects on the aggregation process. nih.gov These computational approaches can help in understanding the driving forces behind aggregation, such as the role of the size of aromatic cores, the length of aliphatic chains, and the presence of heteroatoms. nih.gov Applying similar simulation techniques to tetraethylene glycol monooctyl ether could provide a detailed understanding of its aggregation energetics and interactions in various environments.

Protein-Detergent Complexes and Their Stability

Tetraethylene glycol monooctyl ether, a non-ionic detergent commonly referred to as C8E4, plays a critical role in the study of biological macromolecules. Its unique physicochemical properties allow for the formation of stable protein-detergent complexes, which are essential for the isolation, characterization, and structural determination of proteins, particularly those embedded within cellular membranes.

The primary challenge in studying membrane proteins is extracting them from their native lipid bilayer environment without compromising their structural and functional integrity. Tetraethylene glycol monooctyl ether is widely utilized as a reagent for this purpose due to its mild, non-denaturing characteristics fishersci.ca. As a non-ionic surfactant, it effectively solubilizes sensitive biomolecules by replacing the surrounding lipid matrix with a belt of detergent molecules, forming a protein-detergent micelle nih.govnih.gov.

This process is crucial for maintaining the protein's native three-dimensional structure. C8E4 is particularly effective in preserving the native-like conformations and non-covalent interactions of protein complexes, which is a prerequisite for analytical techniques like native mass spectrometry nih.gov. In such studies, C8E4 has been used to prepare membrane proteins like Aquaporin-0 for analysis, successfully keeping the tetrameric structure of the protein intact in the gas phase nih.gov. The ability of C8E4 to be removed at low activation energies during the nano-electrospray process further facilitates the study of these native complexes nih.govresearchgate.net. The formation of stable, monodisperse protein-detergent complexes is a critical first step for many downstream applications, including structural biology nih.gov.

Beyond simply stabilizing solubilized proteins, tetraethylene glycol monooctyl ether can directly influence the functional activity of certain enzymes. Research on the porcine lipase-colipase complex provides a clear example of this modulatory role. The crystal structure of this complex revealed that pure micelles of C8E4, in the presence of colipase, are able to activate the lipase (B570770) nih.govresearchgate.net. This activation involves a significant conformational change, where a mobile surface loop, known as the "flap," moves to expose the enzyme's active site. The lipase in the crystalline complex was found in its open, active configuration, a state typically induced by lipid-water interfaces nih.govresearchgate.net.

Interestingly, the interaction is multifaceted. While C8E4 micelles induce an active conformation, individual detergent molecules can also act as substrate analogs. A C8E4 molecule was observed tightly bound within the active site pocket of the lipase, which may explain the inhibitory effects of this detergent on the hydrolysis of emulsified substrates when used at submicellar concentrations nih.govresearchgate.net. This dual behavior highlights the complex nature of detergent-enzyme interactions, where the detergent's concentration and aggregation state (monomer vs. micelle) can lead to profoundly different functional outcomes.

Table 1: Effect of Tetraethylene Glycol (TEG) Moiety on α-Chymotrypsin Kinetics. While not directly C8E4, this data on TEG-functionalized nanoparticles illustrates the potential of the TEG headgroup to modulate enzyme activity.
SubstrateDescriptionRelative Enzyme Activity Change
N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (TP)Bulky, hydrophobic substrate~2-fold increase
N-succinyl-Ala-Ala-p-nitroanilide (SPNA)Shorter chain substrateNo significant change
N-glutaryl-Phe-p-nitroanilide (GPNA)Shorter chain substrateNo significant change
N-benzoyl-Tyr-p-nitroanilide (BTNA)Shorter chain substrateNo significant change

Tetraethylene glycol monooctyl ether has proven to be an exceptionally valuable tool in the field of structural biology, particularly for the X-ray crystallography of membrane proteins. An analysis of crystallization data for 53 outer membrane proteins (OMPs) identified C8E4 as the single most successful detergent, having been used to crystallize 20 of the proteins in the study nih.gov. Its effectiveness is attributed to several key properties.

C8E4 has a relatively high critical micelle concentration (CMC) of approximately 8.5 mM and forms small, discrete micelles with aggregation numbers around 95-100 nih.govnih.govacs.org. This combination is particularly advantageous for the crystallization of β-barrel OMPs, which can tolerate small micelle-forming detergents nih.gov. The small size of the protein-detergent complex facilitates the formation of well-ordered crystal lattices, which is often a major obstacle in membrane protein crystallography. In contrast, detergents like n-dodecyl-β-D-maltoside (DDM), which form larger micelles and are highly successful for α-helical membrane proteins, were found to be much less effective for the OMPs analyzed nih.gov. The proven track record of C8E4 makes it a primary choice for inclusion in initial crystallization screening trials for novel outer membrane proteins nih.gov.

Table 2: Success Rates of Different Detergents in the Crystallization of Outer Membrane Proteins (OMPs) based on an analysis of 53 structures. nih.gov
DetergentDetergent ClassNumber of OMP Structures CrystallizedCMC (%)
Tetraethylene glycol monooctyl ether (C8E4) Non-ionic20 0.25
n-Octyl-β-D-glucopyranoside (OG)Non-ionic100.53
Lauryldimethylamine-N-oxide (LDAO)Zwitterionic90.02-0.04
n-dodecyl-β-D-maltoside (DDM)Non-ionicFewer than LDAO0.009

Applications of Tetraethylene Glycol Monooctyl Ether in Biochemical and Biomedical Research

Solubilization and Extraction of Membrane Proteins

The primary application of tetraethylene glycol monooctyl ether (C8E4) in research is the solubilization and extraction of membrane proteins from their native lipid environment. nih.gov This is a crucial first step for nearly all structural and functional studies. Detergents like C8E4 work by disrupting the lipid bilayer and forming micelles that encapsulate the hydrophobic transmembrane domains of the protein, thereby rendering the protein-detergent complex soluble in aqueous solutions. thermofisher.commdpi.com The choice of detergent is critical, as harsh detergents can denature the protein, causing a loss of its native structure and function. gbiosciences.com C8E4 is considered a mild, non-denaturing detergent because it primarily disrupts lipid-lipid and protein-lipid interactions rather than the protein-protein interactions that maintain the protein's structure. mdpi.com

The effectiveness of a detergent is not measured solely by its ability to extract proteins but also by its capacity to maintain the protein's structural integrity and activity. While some ionic detergents like sodium dodecyl sulfate (B86663) (SDS) are strong solubilizing agents, they are often denaturing. thermofisher.comnih.gov In contrast, C8E4 provides a balance of effective solubilization while preserving the native features of membrane proteins. nih.gov

Its superiority is particularly evident in applications sensitive to protein conformation. For example, while detergents like n-dodecyl-β-D-maltoside (DDM) are widely used and effective for purifying high yields of protein, C8E4 is often preferred for downstream analyses like native mass spectrometry due to its favorable properties in the gas phase. nih.govnih.gov The selection between detergents often depends on the specific protein and the intended analysis, with C8E4, octyl-β-d-glucoside (OG), and lauryldimethylamine-N-oxide (LDAO) noted for their strong delipidating properties. nih.gov

DetergentClassKey CharacteristicsCommon Application Context
Tetraethylene Glycol Monooctyl Ether (C8E4)Non-ionicMild, non-denaturing, charge-reducing properties, strong delipidation. nih.govnih.govNative Mass Spectrometry, studies requiring preservation of native structure. nih.gov
n-Dodecyl-β-D-maltoside (DDM)Non-ionicMild, effective for high-yield purification, maintains stability. mdpi.comnih.govGeneral purification, structural biology, crystallization. nih.govfrontiersin.org
Sodium Dodecyl Sulfate (SDS)Ionic (Anionic)Strong, denaturing, disrupts protein-protein interactions. thermofisher.comnih.govSDS-PAGE, applications where protein denaturation is intended. thermofisher.com
Octyl-β-D-glucoside (OG)Non-ionicHigh Critical Micelle Concentration (CMC), strong delipidation. mdpi.comnih.govSolubilization of specific complexes (e.g., bacteriorhodopsin trimers), reconstitution studies. nih.govmdpi.com
Lauryldimethylamine-N-oxide (LDAO)ZwitterionicCharge-reducing properties, intermediate mildness. nih.govNative Mass Spectrometry, NMR-based studies. mdpi.comnih.gov

The use of a mild detergent like C8E4 is instrumental in maximizing the yield of functional, active protein. Inappropriate or harsh detergents can lead to irreversible denaturation and aggregation, significantly reducing the amount of usable protein obtained after purification. gbiosciences.com By preserving the native conformation of the protein throughout the extraction and purification process, C8E4 helps ensure that the final protein sample retains its biological activity. nih.govsigmaaldrich.com Furthermore, the stability of membrane proteins can often be enhanced by including additives like glycerol (B35011) in all buffers containing the detergent throughout the purification process. sigmaaldrich.com The goal of a successful solubilization protocol is to produce stable protein-detergent complexes where the protein maintains its active state, which may sometimes require the retention of specific native lipids. nih.gov

Native mass spectrometry (MS) has emerged as a powerful technique for studying the structure, oligomeric state, and interactions of intact membrane protein complexes. This method requires the protein to be transferred into the gas phase from solution while preserving its non-covalent interactions. The choice of detergent is paramount for successful native MS analysis.

The study of microbial rhodopsins, such as bacteriorhodopsin (bR) from Halobacterium salinarum, provides a clear example of detergent-specific effects. Bacteriorhodopsin, a light-driven proton pump, naturally exists as a trimer within the native purple membrane. Research using native MS to study bR directly from these membranes demonstrated the critical role of detergent selection. nih.gov When C8E4 was used as the solubilizing agent, native MS analysis detected only the monomeric form of bR. nih.gov In contrast, when n-octyl β-D-glucopyranoside (OG) was used, researchers successfully detected the intact bR trimer with associated lipid molecules. nih.gov This finding highlights that while C8E4 is an effective solubilizing agent, its properties may favor the dissociation of certain oligomeric complexes, a critical consideration for researchers studying protein quaternary structure. nih.gov The extraction of rhodopsin, in general, can be complicated by the choice of detergent, which can disrupt native oligomers present in the membrane. nih.gov

The bacterial cellulose (B213188) synthase (Bcs) complex is a large, multi-protein machine responsible for synthesizing and secreting cellulose across both the inner and outer membranes of Gram-negative bacteria. This complex includes the outer membrane component BcsC, which is thought to form the cellulose secretion channel. The extraction and study of such large, multi-component outer membrane complexes present significant biochemical challenges. While specific studies detailing the use of tetraethylene glycol monooctyl ether for the solubilization of the BcsC complex are not prominent in the literature, the selection of a detergent for such a task would require careful consideration. A mild, non-ionic detergent like C8E4 would be a logical candidate for screening, as its properties are geared towards preserving the delicate protein-protein interactions necessary to isolate such a multi-subunit complex in its intact form.

Specific Case Studies in Membrane Protein Analysis

Role in Enzyme Activation and Inhibition

The interaction of tetraethylene glycol monooctyl ether with enzymes, particularly lipases, provides a clear example of its dual role in modulating biological activity. Depending on its concentration and aggregation state, it can either enhance or inhibit enzyme function.

Research has demonstrated that pure micelles of tetraethylene glycol monooctyl ether can activate certain enzymes. A key study involving the crystal structure of a ternary complex of porcine lipase (B570770), colipase, and tetraethylene glycol monooctyl ether (TGME) revealed the lipase in its open, active configuration. nih.govresearchgate.net This activation process is significant because it involves a substantial conformational change in the enzyme, specifically the movement of an N-terminal domain loop known as the "flap," which typically covers the active site. nih.govresearchgate.net

The presence of the nonionic detergent micelles mimics the lipid-water interface where lipases are naturally active, thereby inducing the conformational shift necessary for enzymatic activity. nih.gov This finding underscores the ability of tetraethylene glycol monooctyl ether to serve as a tool for studying the mechanism of interfacial activation, a hallmark of lipase function.

Table 1: Crystallographic Data of Porcine Lipase-Colipase-TGME Complex

ParameterValueReference
Resolution2.8 Å nih.govresearchgate.net
Space GroupF23 nih.govresearchgate.net
Key FindingLipase in open/active configuration nih.govresearchgate.net
Activating MoietyPure micelles of TGME nih.govresearchgate.net

This table summarizes the key crystallographic findings that confirmed the activation of porcine lipase by Tetraethylene Glycol Monooctyl Ether (TGME).

Conversely, at concentrations below its critical micelle concentration (CMC), tetraethylene glycol monooctyl ether can exhibit inhibitory effects on enzyme activity. The same crystallographic study that demonstrated lipase activation also provided a structural basis for its inhibition. nih.gov A molecule of the detergent was found tightly bound within the active site pocket of the lipase. nih.govresearchgate.net

This binding suggests that the detergent molecule acts as a substrate analog, competitively inhibiting the enzyme by blocking access to its natural substrate. nih.gov This inhibitory action at submicellar concentrations highlights the compound's ability to interact directly with the enzyme's active site, a behavior distinct from the interfacial activation mechanism observed with micelles. nih.govresearchgate.net

Formulation Development in Pharmaceutical Sciences

In the realm of pharmaceutical sciences, tetraethylene glycol monooctyl ether's properties as a surfactant and solvent are leveraged to overcome challenges in drug formulation and delivery. moleculardepot.com

The delivery of sensitive biomolecules, such as proteins and peptides, presents challenges related to their stability and degradation. Poly(ethylene glycol) (PEG) and its derivatives are widely used to stabilize such molecules. Tetraethylene glycol monooctyl ether, as a short-chain PEG ether, contributes to the formation of stable drug delivery systems like hydrogels and micelles. nih.gov These structures can protect the encapsulated biomolecule from enzymatic degradation and clearance, potentially prolonging its circulation time and therapeutic effect. The hydrophilic PEG chains form a protective outer layer, minimizing aggregation and interaction with other components in the biological environment.

The dual-solvency nature of glycol ethers has led to their investigation as solvents in extraction processes. google.com Tetraethylene glycol monooctyl ether can be used in liquid-liquid extraction to selectively separate organic compounds from mixtures. google.com Its structure allows it to partition effectively between aqueous and organic phases, facilitating the transfer of target molecules. This application is valuable for purification and recovery processes in both laboratory and industrial settings, for instance, in the recovery of alcohols from aqueous streams or the separation of different classes of hydrocarbons. google.comresearchgate.net

Antimicrobial Properties and Membrane Disruption

Tetraethylene glycol monooctyl ether (C8E4), as a non-ionic surfactant, possesses antimicrobial properties that are primarily attributed to its ability to interact with and disrupt microbial cell membranes. brighton.ac.uknih.gov This activity is a characteristic shared by other glycol ethers and alcohol ethoxylates, which are utilized in various disinfectant and sanitizing applications. cardiff.ac.ukalliancechemical.com

The antimicrobial action of non-ionic surfactants like tetraethylene glycol monooctyl ether is principally centered on the cytoplasmic membrane of microorganisms. brighton.ac.uk The amphiphilic nature of the C8E4 molecule, which consists of a hydrophilic tetraethylene glycol head and a hydrophobic octyl tail, is crucial to this mechanism. ontosight.ai

The primary mechanism involves the following steps:

Adsorption and Insertion: The hydrophobic octyl tail adsorbs onto and inserts into the lipid bilayer of the microbial cell membrane. The degree of interaction can depend on the length of the alkyl chain, with moderate chain lengths often showing the most efficacy. brighton.ac.uknih.gov

Membrane Disruption: This insertion disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability. brighton.ac.uk This action is akin to a detergent effect, where the surfactant molecules compromise the integrity of the membrane.

Leakage of Cellular Contents: The loss of membrane integrity allows for the leakage of essential intracellular components, such as potassium ions, nucleotides, and amino acids. brighton.ac.uk This uncontrolled efflux disrupts cellular homeostasis and metabolic processes, ultimately leading to cell death.

Research on homologous series of alcohol ethoxylates has shown that surfactants with C10 and C12 alkyl chains are effective at damaging the cytoplasmic membrane of bacteria like E. coli. nih.gov While some surfactants adsorb primarily to the cell wall, others with tail groups that approximate the size of membrane phospholipids (B1166683) can penetrate the bilayer more effectively. brighton.ac.uk This disruption can also affect the function of membrane-bound enzymes, further impairing cellular viability. brighton.ac.uk

The class of compounds to which tetraethylene glycol monooctyl ether belongs—glycol ethers—has been recognized for its utility in formulations designed to inhibit microbial growth. cardiff.ac.uk While specific formulation data for C8E4 is not extensively detailed in public research, the applications of similar glycols provide strong evidence of their potential.

Potential in Cell Biology Research

In cell biology, controlling the interactions between surfaces and biological entities like proteins and cells is paramount. Glycol ethers, particularly surfaces modified with oligo(ethylene glycol) chains similar to the hydrophilic portion of C8E4, offer significant potential for creating highly controlled environments for research.

The ability to resist non-specific protein adsorption is a hallmark of surfaces coated with poly(ethylene glycol) (PEG) or oligo(ethylene glycol) (OEG). rsc.orgharvard.edu This property is crucial because non-specific protein adsorption is often the first event that triggers undesired biological responses, such as cell attachment in unintended locations. duq.edu The mechanism behind this protein resistance is linked to the conformation and density of the tethered glycol chains. nih.govacs.org

Research has shown that by carefully controlling the surface density of OEG chains, it is possible to tune the surface's interaction with proteins. rsc.orgnih.gov

High Density: At high grafting densities, the OEG chains can become dehydrated, paradoxically reducing their ability to repel proteins. nih.gov

Optimal Density: There is an optimal chain density at which protein resistance is maximal. For example, for a 2000 MW PEG layer on gold, maximal resistance to fibrinogen was observed at a density of approximately 0.5 chains/nm². nih.gov

Intermediate Density: At intermediate densities, surfaces can be designed to not only reduce the amount of adsorbed protein but also to influence the orientation of the proteins that do adsorb. rsc.orgrsc.org

This ability to guide protein adsorption is the foundation for promoting selective cell adhesion. A surface that resists non-specific protein and cell binding can be functionalized with specific ligands, such as the Arg-Gly-Asp (RGD) peptide, which is known to bind to integrin receptors on cell surfaces. nih.gov This creates a "bio-specific" surface where only cells with the corresponding receptors will adhere, enabling researchers to study cell behavior in a highly controlled manner. harvard.edunih.gov

The principles of controlled protein and cell interactions on glycol ether-modified surfaces have direct applications in advanced cell culture. nih.gov Chemically defined and stable culture substrates are highly desirable, especially for sensitive applications like stem cell research. nih.gov

Surfaces modified with polymers containing ethylene (B1197577) glycol units can serve as a "blank slate," preventing the non-specific adsorption of proteins from the culture medium and preventing unintended cell attachment. nih.govsemmelweis.hu These inert backgrounds can then be patterned or functionalized to create microenvironments that direct cell behavior. For example, copolymer coatings containing polyethylene (B3416737) glycol methyl ether methacrylate (B99206) have been developed for coating standard plastic cell culture dishes. nih.gov These coatings can be easily functionalized with peptides like RGD to support the adhesion and long-term culture of human mesenchymal stem cells. nih.gov This approach allows for the creation of synthetic, chemically defined substrates that are compatible with a wide range of materials and provide precise control over the signals presented to the cells. nih.gov

Environmental Fate and Biotransformation of Tetraethylene Glycol Monooctyl Ether

Biodegradation Pathways and Metabolite Identification

The biodegradation of Tetraethylene Glycol Monooctyl Ether is expected to follow pathways similar to other linear alcohol ethoxylates, which are known to be readily biodegradable.

The Organisation for Economic Co-operation and Development (OECD) Guideline 301F is a stringent test for assessing the ready biodegradability of chemical substances. nih.gov In this manometric respirometry test, the oxygen consumption of microorganisms metabolizing the test substance is measured over 28 days. A substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day period. oecd.org

Table 1: General OECD 301F Test Parameters

Parameter Description
Test Duration 28 days
Inoculum Activated sludge from a sewage treatment plant
Measurement Oxygen consumption

| Pass Level | ≥ 60% of Theoretical Oxygen Demand (ThOD) within a 10-day window |

The biodegradation of alcohol ethoxylates typically proceeds through pathways that break down both the hydrophobic alkyl chain and the hydrophilic ethoxylate chain. The central fission of the ether linkage is a primary degradation pathway. researchgate.net This process would split Tetraethylene Glycol Monooctyl Ether into an octanol (B41247) moiety and a polyethylene (B3416737) glycol moiety.

Subsequent degradation would involve the oxidation of the octanol to octanoic acid, which then enters the fatty acid metabolic cycle (β-oxidation). The polyethylene glycol portion is depolymerized, breaking down into smaller ethylene (B1197577) glycol units. pjoes.com These smaller glycols are further metabolized. researchgate.net

Table 2: Likely Degradation Products of Tetraethylene Glycol Monooctyl Ether

Initial Compound Primary Degradation Products Further Metabolites
Tetraethylene Glycol Monooctyl Ether Polyethylene Glycols Ethylene Glycol, Glycolic Acid

Enzymatic attack on alcohol ethoxylates occurs at two primary sites: the terminal end of the alkyl chain and the ether linkages of the ethoxylate chain. The initial step can be the oxidation of the terminal methyl group of the octyl chain (ω-oxidation) or the cleavage of the ether bonds. wikipedia.org Bacterial enzymes, such as etherases, are responsible for cleaving the ethoxylate chain. nih.gov Concurrently, dehydrogenases can act on the alcohol group, leading to the formation of corresponding aldehydes and carboxylic acids. researchgate.net

Environmental Distribution and Excretion

The distribution and excretion of Tetraethylene Glycol Monooctyl Ether in biological systems can be inferred from studies on other glycol ethers in animal models, such as rats.

Based on studies of structurally similar glycol ethers, Tetraethylene Glycol Monooctyl Ether is expected to be readily absorbed in the gastrointestinal tract of rats following oral administration. nih.gov Upon absorption, it would be distributed throughout the body. The distribution patterns for other glycol ethers show that while the substance is widely distributed, higher concentrations may be found in tissues such as the liver and kidneys, which are primary sites of metabolism and excretion. epa.gov

Following absorption and metabolism, the degradation products of Tetraethylene Glycol Monooctyl Ether are expected to be excreted from the body through several pathways. The primary routes of excretion for metabolites of other glycol ethers in rats are urine and feces. nih.govfrontiersin.org A smaller fraction may be eliminated as carbon dioxide in expired air, indicating complete mineralization of parts of the molecule. nih.gov The parent compound is typically metabolized extensively, with very little being excreted unchanged. researchgate.net

Table 3: Expected Excretion Profile of Tetraethylene Glycol Monooctyl Ether Metabolites in Rats (based on analogous compounds)

Excretion Pathway Expected Proportion Form of Excreted Substance
Urine Major Metabolites (e.g., carboxylated polyethylene glycols, glycine (B1666218) conjugates)
Feces Significant Unabsorbed compound and metabolites

| Expired CO2 | Minor | Result of complete metabolism of alkyl and ethoxy chains |

Influence of Alkyl Chain Length on Excretion Patterns

The biotransformation and subsequent excretion of alcohol ethoxylates (AEs), including tetraethylene glycol monooctyl ether (C8E4), are influenced by their molecular structure, notably the length of the hydrophobic alkyl chain. Research into the metabolism of various AE homologs has demonstrated that these compounds are generally metabolized rapidly. nih.gov

A pivotal in-vitro study investigating five specific AE homologs, which included C8E4, found no significant differences in the metabolic patterns based on the length of the alkyl chain or the number of ethoxylate units. nih.gov The primary metabolic pathways identified for AEs involve the oxidation of either the terminal carbon of the alkyl chain (ω-oxidation) or the carbon atom next to it (β-oxidation). Another significant pathway is the cleavage of the ether bond, which separates the hydrophobic alkyl group from the hydrophilic polyethylene glycol (PEG) chain. The resulting fatty alcohols and PEGs are then further metabolized. nih.gov

While the qualitative metabolic pathways are similar across different chain lengths, the rate of metabolism and subsequent excretion can show some variation. Studies on AEs with longer alkyl chains (C14-C18) have indicated that excretion is both rapid and extensive. For instance, after oral administration in rats, approximately 90% of a C14-18 AE was excreted within the first 24 hours, with 98-99% eliminated within 72 hours. The primary routes of elimination were identified as urine and feces. Given the consistent metabolic pathways observed across various homologs, it is suggested that the metabolism for the entire C8 to C18 AE group is rapid and complete. nih.gov This consistency allows for grouping these substances in risk assessments, as their biotransformation profiles are considered similar.

Ecotoxicological Assessment of TETRAETHYLENE GLYCOL MONOOCTYL ETHER

The ecotoxicological assessment of tetraethylene glycol monooctyl ether falls under the broader category of alcohol ethoxylates (AEs). These non-ionic surfactants are typically evaluated as a group due to their commercial use as complex mixtures of various alkyl and ethoxylate chain lengths. erasm.orgerasm.org

Acute Toxicity Testing in Aquatic Organisms (e.g., Daphnia magna, Chlorella vulgaris)

The toxicity of the alcohol ethoxylate class of compounds is known to be highly dependent on the molecular structure, specifically the length of the hydrophobic alkyl chain and the number of hydrophilic ethylene oxide units. nih.gov Generally, aquatic toxicity increases with a longer alkyl chain and decreases with a greater number of ethylene oxide units. nih.gov Due to the vast number of possible homologs, ecotoxicological assessments often rely on data from representative structures and Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of untested homologs. erasm.orgnih.gov For regulatory and risk assessment purposes, such as the HERA (Human and Environmental Risk Assessment) project, AEs with alkyl chains from C8 to C18 are often grouped, and a conservative approach may be taken by using data from the most toxic homologs to represent the entire category. heraproject.com

Assessment of Aquatic Risks

Comprehensive environmental risk assessments for the alcohol ethoxylate (AE) category, which includes tetraethylene glycol monooctyl ether, have been conducted in Europe and North America. erasm.orgnih.gov These assessments conclude that AEs used in household laundry and cleaning products are not a cause for concern for the environment. heraproject.com

The risk assessment framework integrates extensive data on environmental fate, wastewater treatment plant monitoring, and ecotoxicity. erasm.orgerasm.org A key component of this assessment is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The resulting ratio (PEC/PNEC), also known as the risk characterization ratio, indicates the potential for environmental risk.

For the AE category, these risk characterization ratios were found to be below 1 for all relevant environmental compartments, including surface water, sediment, and soil. heraproject.com For example, one major assessment calculated the risk ratio for AEs in surface water to be 0.041 using a deterministic method and 0.024 with a probabilistic method, both well below the threshold of concern. heraproject.com

These assessments are sophisticated, employing mixture toxicity theory and species sensitivity distributions (SSDs) to account for the fact that AEs are present in the environment as mixtures of different homologs. erasm.orgnih.gov The models consider the measured distribution of individual AE homologs in wastewater effluents and their corresponding toxicity profiles to calculate a cumulative risk, often expressed in "toxic units." erasm.orgerasm.org These integrated assessments, which account for factors like bioavailability, consistently show that the risk from AEs in aquatic environments is low. erasm.org

Toxicological Profiles and Comparative Safety Research

Biomarkers for Assessing Occupational Exposure to Ethylene (B1197577) Glycol Alkyl Ethers

Biomonitoring for occupational exposure to chemicals is a critical tool for assessing internal dose and potential health risks. For glycol ethers, this typically involves the measurement of urinary metabolites.

Quantification of Urinary Metabolites (e.g., ethoxyacetic acid)

Currently, there is no established and validated specific urinary biomarker for occupational exposure to Tetraethylene Glycol Monooctyl Ether. The general metabolic pathway suggests that the corresponding carboxylic acid, an "octoxy-tetraethoxyacetic acid," would be a likely metabolite excreted in the urine. However, methods for its quantification in human urine and its correlation with exposure levels have not been reported in the available scientific literature.

It is important to note that ethoxyacetic acid (EAA) is a well-established biomarker for exposure to ethylene glycol monoethyl ether and its acetate (B1210297) ester. wur.nlscience.gov The quantification of EAA in urine would not be an appropriate biomarker for exposure to Tetraethylene Glycol Monooctyl Ether, as the chemical structures and expected metabolites are distinct. The development of a specific analytical method, likely using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), would be required to quantify the specific metabolites of Tetraethylene Glycol Monooctyl Ether in urine for biomonitoring purposes. wur.nl

Q & A

Q. What are the standard protocols for synthesizing TEGMOOE, and how can its purity be optimized?

TEGMOOE is typically synthesized via ethoxylation of octanol using ethylene oxide under catalytic conditions (e.g., alkaline catalysts like NaOH). Key steps include controlling reaction temperature (80–120°C) and ethylene oxide pressure to regulate the degree of ethoxylation. Post-synthesis, purification involves vacuum distillation or column chromatography to remove unreacted octanol and byproducts. Purity optimization requires monitoring reaction kinetics via gas chromatography (GC) or high-performance liquid chromatography (HPLC) .

Q. What methodologies are recommended for characterizing TEGMOOE’s structural and physicochemical properties?

  • Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ethoxylation degree and molecular structure. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., ether linkages at ~1,100 cm⁻¹).
  • Physicochemical Properties : Measure critical micelle concentration (CMC) via surface tension or conductivity assays. Thermal stability is assessed via thermogravimetric analysis (TGA), while solubility profiles are determined in polar/nonpolar solvents .

Q. What safety protocols should be followed when handling TEGMOOE in laboratory settings?

  • Engineering Controls : Use fume hoods with ≥100 ft/min face velocity and explosion-proof ventilation due to flammability risks.
  • Personal Protective Equipment (PPE) : Wear nitrile or butyl rubber gloves, chemical-resistant goggles (EN166 standard), and lab coats.
  • Emergency Measures : Install eyewash stations and safety showers. Monitor airborne concentrations with photoionization detectors (PID) to ensure levels remain below occupational exposure limits (e.g., 10 ppm) .

Advanced Research Questions

Q. How can contradictions in reported micellar behavior of TEGMOOE be resolved?

Discrepancies in micelle size or CMC values often arise from variations in temperature, ionic strength, or surfactant mixtures. To resolve these:

  • Use dynamic light scattering (DLS) and small-angle neutron scattering (SANS) under standardized conditions (e.g., 25°C, 0.1 M NaCl).
  • Compare phase diagrams across studies to identify solvent-specific effects (e.g., water vs. ethanol/water mixtures).
  • Apply molecular dynamics simulations to model surfactant aggregation energetics .

Q. How to design a toxicological study to assess TEGMOOE’s systemic effects?

  • In Vivo Models : Administer TEGMOOE orally or dermally to rodents at doses spanning NOAEL/LOAEL (e.g., 50–500 mg/kg/day). Monitor hematological parameters (e.g., hemolysis) and hepatic/renal biomarkers (ALT, BUN).
  • In Vitro Assays : Expose human hepatocytes (HepG2) and endothelial cells (HUVEC) to evaluate oxidative stress (e.g., glutathione depletion, ROS assays).
  • Uncertainty Analysis : Quantify interspecies variability and pharmacokinetic model limitations using Monte Carlo simulations .

Q. What strategies address uncertainties in deriving TEGMOOE’s reference dose (RfD) or concentration (RfC)?

  • Data Gaps : Prioritize chronic exposure studies to resolve uncertainties in long-term toxicity.
  • Adjustment Factors : Apply a 10-fold uncertainty factor for interspecies extrapolation and another 10-fold for intraspecies variability.
  • PBPK Modeling : Use physiologically based pharmacokinetic models (e.g., Corley et al. 2005) to refine dosimetry for inhalation vs. dermal routes .

Q. How to evaluate TEGMOOE’s environmental fate and biodegradation pathways?

  • Biodegradation Assays : Conduct OECD 301F tests to measure ultimate biodegradability in activated sludge.
  • Metabolite Identification : Use LC-MS/MS to detect degradation products (e.g., polyethylene glycols, octanoic acid).
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (Chlorella vulgaris) to assess aquatic risks .

Q. What biomarkers are suitable for assessing occupational exposure to TEGMOOE?

  • Urinary Metabolites : Quantify ethoxyacetic acid (EAA) via GC-MS as a biomarker of metabolic processing.
  • Hemoglobin Adducts : Monitor N-acetyl-S-(2-ethoxyethyl)-L-cysteine adducts using mass spectrometry.
  • Oxidative Stress Markers : Measure urinary 8-hydroxy-2’-deoxyguanosine (8-OHdG) to assess DNA damage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.